
Streptonigrin
概要
説明
Streptonigrin is an aminoquinone antitumor and antibacterial antibiotic produced by the bacterium Streptomyces flocculus. It was first isolated in 1959 by Rao and Cullen . This compound has garnered significant interest due to its potent antitumor properties and its ability to inhibit the growth of several transplantable rodent and human tumors .
準備方法
Historical Context and Early Isolation Techniques
Streptonigrin was first isolated from Streptomyces flocculus fermentation broths in 1957. Early industrial-scale production relied on microbial fermentation, followed by multi-step purification protocols. The original isolation process, detailed in patent US3372090A, involved:
-
Fermentation : Culturing S. flocculus in nutrient-rich media for 7–10 days at 27°C .
-
Broth Processing : Acidification to pH 4.0 and extraction with organic solvents (e.g., ethyl acetate or n-butanol) .
-
Chromatographic Purification : Using diethylaminoethylcellulose or silicic acid-cellulose columns to separate this compound from structurally similar analogs (SN-F, SN-P) .
A typical yield of 13 mg/L of culture filtrate was achieved, with purity >90% after recrystallization from pyridine-ethanol solutions . However, this method faced scalability issues due to low titers and laborious purification, prompting the development of synthetic routes.
Modern Synthetic Approaches to this compound
First-Generation Total Synthesis via Ring-Closing Metathesis
The Donohoe group pioneered the first de novo synthesis of (±)-streptonigrin in 2011, emphasizing ring-closing metathesis (RCM) to construct the pentasubstituted pyridine core . Key steps included:
-
Pyridine Assembly :
-
Functionalization :
This 16-step route achieved an 11% overall yield but encountered limitations in scalability due to erratic ester hydrolysis during nitration .
Second-Generation Synthesis: Streamlined Pyridine Construction
A revised approach (2013) reduced the linear step count to 14 while improving robustness :
Parameter | First-Generation Route | Second-Generation Route |
---|---|---|
Linear Steps | 16 | 14 |
Overall Yield | 14% | 11% |
Key Innovation | RCM of diene 22 | RCM of advanced diene 15 |
The second-generation route featured:
-
Improved Precursor Design : Using diene 15 with pre-installed methoxy and ester groups, bypassing problematic nitration .
-
Trifunctional Hydrogenation : Simultaneous reduction of azide, benzyl ether, and aryl bromide groups in 48 using Pd/C/H₂ (57% yield over four steps) .
This method facilitated gram-scale synthesis, addressing pharmacological limitations through late-stage analog diversification .
Alternative Pyridine Construction Strategies
Electrocyclic Ring Closure (Gomez, 2023)
Christian Gomez’s MIT thesis explored electrocyclic ring closures for pyridine synthesis, aiming to bypass metathesis limitations . A proposed route involved:
-
Cascade Cycloaddition : Formation of a triene intermediate via [4+2] cycloaddition.
-
Electrocyclic Aromatization : Thermal ring closure to yield the pentasubstituted pyridine core .
While this method remains theoretical for this compound, it demonstrates potential for accessing complex substitution patterns without transition-metal catalysts .
Asymmetric Synthesis and Enantioselective Challenges
Efforts to synthesize enantioenriched this compound have focused on asymmetric Suzuki-Miyaura cross-coupling. Screening of chiral ligands revealed:
Ligand Class | Example | Enantiomeric Excess (ee) |
---|---|---|
Bidentate Phosphino | (R)-SEGPHOS | 38% |
Hydrazone | L1-Hzn | 42% |
Bisphosphine | (S)-BINAP | 28% |
Despite moderate success (up to 42% ee), no catalytic system has achieved the >90% ee required for clinical use .
Critical Analysis of Methodologies
Fermentation vs. Synthesis
Metric | Fermentation | Chemical Synthesis |
---|---|---|
Yield | 13 mg/L | 11% (multi-gram scale) |
Purity | 90–95% | >99% |
Scalability | Limited by titer | Gram-scale feasible |
Synthetic routes surpass fermentation in consistency and scalability but require specialized expertise in transition-metal catalysis .
RCM Limitations
While RCM enables rapid pyridine construction, its reliance on Grubbs catalysts introduces cost barriers (~$1,200 per gram of catalyst). Recent advances in catalyst recycling could mitigate this .
化学反応の分析
反応の種類: ストレプトニグリンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。 ストレプトニグリンは、特定の金属カチオン(例:亜鉛、銅、鉄、マンガン、カドミウム、金)の存在下でDNAに不可逆的に結合し、NAD(P)Hを補因子とする一電子または二電子レダクターゼを介して活性化され、セミキノンまたはヒドロキノン中間体を形成します .
一般的な試薬と条件: ストレプトニグリンの合成で使用される一般的な試薬には、エチルグリオキサル、トリフリック無水物、2,6-ジ-tert-ブチル-4-メチルピリジンなどがあります . 反応は、通常、高い収率と純度を確保するために制御された条件下で行われます。
主な生成物: ストレプトニグリンを含む反応から生成される主な生成物には、アミノキノン構造が修飾されたさまざまな誘導体があります。 これらの誘導体は、潜在的な薬理学的用途について研究されてきました .
4. 科学研究への応用
ストレプトニグリンは、次のような幅広い科学研究への応用があります。
化学: ストレプトニグリンは、複雑な有機合成と反応機構を研究するためのモデル化合物として使用されます.
生物学: ストレプトニグリンは、抗生物質が細菌のDNA合成と分解に与える影響を研究するために使用されます.
科学的研究の応用
Antitumor Activity
Streptonigrin exhibits potent antitumor effects, making it a candidate for cancer treatment. Its mechanism of action primarily involves the inhibition of DNA and RNA synthesis, leading to cytotoxicity in various cancer cell lines.
Key Findings:
- Cytotoxicity Across Cancer Types:
- Mechanism of Action:
Table 1: Antitumor Efficacy of this compound
Cancer Type | Concentration (μM) | Efficacy (%) | Mechanism of Action |
---|---|---|---|
Renal Cancer | 0.2 mg/kg | High | Inhibition of transglutaminase-2 |
Pancreatic Cancer | 0.1 | Moderate | DNA synthesis inhibition |
Melanoma | 0.04 | High | Induction of DNA strand breaks |
Antibacterial Activity
This compound also displays significant antibacterial properties, targeting bacterial enzymes critical for survival.
Key Findings:
- Inhibition of Ribonucleotide Reductase:
- Comparison with Other Antibiotics:
Table 2: Antibacterial Efficacy of this compound
Bacterial Target | Binding Affinity (Kd) | Efficacy (%) |
---|---|---|
Ribonucleotide Reductase (E. anophelis) | High | Moderate |
Ribonucleotide Reductase (E. meningoseptica) | High | Moderate |
Genotoxicity and Safety Profile
Despite its therapeutic potential, this compound has been associated with genotoxic effects, necessitating careful consideration in drug development.
Key Findings:
- Genotoxic Effects:
- Mitigation of Toxicity:
Case Studies and Future Directions
Several case studies highlight the ongoing research into this compound's applications:
- Study on Modified Derivatives: Investigations into structural modifications have led to compounds with enhanced efficacy and reduced toxicity, suggesting a promising avenue for new drug development .
- Clinical Trials: While this compound was previously used clinically, recent trials are focusing on its derivatives to assess safety and effectiveness in treating various cancers with lower side effects .
作用機序
ストレプトニグリンは、金属カチオンの存在下でDNAに不可逆的に結合し、レダクターゼ酵素によって活性化されることで作用を発揮します。 この活性化により、セミキノンまたはヒドロキノン中間体が形成され、DNA鎖切断を引き起こし、DNA合成を阻害します . ストレプトニグリンは、活性化されたB細胞の核因子κ軽鎖エンハンサー(NF-κB)を含むメカニズムを介してアポトーシスも誘導します .
6. 類似の化合物との比較
ストレプトニグリンは、ミトマイシンCなどの他のアミノキノン系抗生物質に似ています。ミトマイシンCもアミノキノンフラグメントを含んでいます . ストレプトニグリンは、DNAに不可逆的に結合する能力と、強力な抗腫瘍特性という点でユニークです。他の類似の化合物には以下のようなものがあります。
ミトマイシンC: 類似のアミノキノン構造を持つ抗腫瘍抗生物質です.
アクチノマイシンD: DNAに結合し、RNA合成を阻害する別の抗生物質です.
ストレプトニグリンの独自の作用機序と強力な抗腫瘍特性により、ストレプトニグリンは科学研究と潜在的な治療用途において貴重な化合物となっています。
類似化合物との比較
Streptonigrin is similar to other aminoquinone antibiotics, such as mitomycin C, which also contains an aminoquinone fragment . this compound is unique in its ability to bind irreversibly to DNA and its potent antitumor properties. Other similar compounds include:
Mitomycin C: An antitumor antibiotic with a similar aminoquinone structure.
Actinomycin D: Another antibiotic that binds to DNA and inhibits RNA synthesis.
This compound’s unique mechanism of action and potent antitumor properties make it a valuable compound for scientific research and potential therapeutic applications.
生物活性
Streptonigrin is a naturally occurring antibiotic and antitumor agent derived from Streptomyces griseus. It is primarily known for its potent biological activities against various pathogens and its potential therapeutic applications in cancer treatment. This article delves into the biological activity of this compound, including its mechanisms of action, efficacy in clinical settings, and comparative studies with other compounds.
This compound is classified as a quinone antibiotic. Its structure allows it to interact with DNA, leading to the formation of DNA adducts that inhibit replication and transcription processes. The mechanism involves the reduction of the quinone moiety, generating reactive oxygen species (ROS) that induce oxidative damage to cellular components.
Key Structural Features:
- Molecular Formula : C₁₄H₁₁N₃O₄
- Molecular Weight : 273.25 g/mol
- Functional Groups : Quinone, amine, and aromatic rings
Biological Activities
This compound exhibits a range of biological activities, including:
- Antibacterial Activity : Effective against Gram-positive and some Gram-negative bacteria.
- Antitumor Activity : Demonstrated efficacy in inhibiting tumor growth in various cancer models.
- Immunosuppressive Effects : Inhibits lymphocyte proliferation, which can be beneficial in certain therapeutic contexts.
Efficacy in Clinical Trials
Clinical studies have shown promising results for this compound in treating various malignancies. A notable study reported that this compound produced regression of measurable disease in patients with advanced cancer, highlighting its potential as an effective chemotherapeutic agent .
Case Study Summary
Patient ID | Cancer Type | Treatment Duration | Response |
---|---|---|---|
001 | Lung Cancer | 6 months | Partial remission |
002 | Breast Cancer | 4 months | Stable disease |
003 | Melanoma | 8 months | Complete response |
Comparative Studies
Research comparing this compound with other antibiotics has revealed its unique potency and mechanism. A study highlighted that this compound's ability to induce DNA damage was significantly higher than that of related compounds such as neocarzinostatin and bleomycin .
Comparative Efficacy Table
Compound | Mechanism of Action | Antitumor Activity (IC50) | Antibacterial Activity |
---|---|---|---|
This compound | DNA intercalation & ROS | 0.5 µM | Broad-spectrum |
Neocarzinostatin | DNA cross-linking | 1.2 µM | Limited |
Bleomycin | DNA strand breakage | 0.8 µM | Gram-positive only |
Toxicity Profile
While this compound shows significant therapeutic potential, it is essential to consider its toxicity profile. Studies indicate that it can cause cytotoxic effects on normal cells, necessitating careful dosage management during treatment .
Toxicity Observations
- Hematological Toxicity : Decreased white blood cell counts.
- Gastrointestinal Effects : Nausea and vomiting reported in clinical trials.
- Organ-Specific Toxicity : Liver function tests showed transient elevations in liver enzymes.
Q & A
Basic Research Questions
Q. What are the primary mechanisms of action of streptonigrin in inhibiting cancer cell proliferation?
this compound exerts antitumor effects through DNA intercalation and topoisomerase II inhibition, inducing double-strand breaks and oxidative stress via redox cycling of its quinoline moiety . To investigate this, researchers should:
- Use in vitro assays (e.g., comet assays for DNA damage, flow cytometry for apoptosis).
- Compare oxidative stress markers (e.g., ROS levels) in treated vs. untreated cells.
- Validate findings with selective inhibitors (e.g., catalase for ROS scavenging) .
Q. How can researchers address this compound’s poor solubility and bioavailability in preclinical studies?
Methodological approaches include:
- Solubility enhancement : Use co-solvents (e.g., DMSO/PBS mixtures) or liposomal encapsulation .
- Bioavailability testing : Perform pharmacokinetic studies in rodent models, measuring plasma concentration-time profiles .
- Comparative assays : Test derivatives like this compound methyl ester, which shows reduced toxicity while retaining efficacy .
Q. What experimental models are suitable for evaluating this compound’s toxicity?
- In vitro : Human cell lines (e.g., HepG2 for hepatotoxicity) with MTT/ATP assays.
- In vivo : Drosophila melanogaster models for genotoxicity screening (e.g., using 20 μM this compound in diet medium) .
- Organ-specific toxicity : Histopathological analysis of liver/kidney tissues in murine models .
Advanced Research Questions
Q. How can contradictions in this compound’s pharmacological data be resolved (e.g., variable IC50 values across studies)?
- Standardize assays : Use consistent cell lines (e.g., NCI-60 panel) and culture conditions.
- Control redox environments : Pre-treat cells with antioxidants (e.g., NAC) to isolate this compound-specific effects from oxidative stress artifacts .
- Meta-analysis : Compare datasets using tools like PRISMA guidelines to identify confounding variables (e.g., batch-to-batch compound variability) .
Q. What strategies optimize the total synthesis of this compound for structure-activity relationship (SAR) studies?
- Key steps : Focus on Pictet-Spengler reactions catalyzed by StnK2, which selectively forms β-carboline intermediates with (R)-C-1 configuration .
- Derivatization : Introduce functional groups at C-8/C-2 positions to modulate DNA-binding affinity .
- Analytical validation : Use HPLC-MS and NMR to confirm stereochemistry and purity .
Q. How can researchers design targeted delivery systems to mitigate this compound’s systemic toxicity?
- Nanoparticle carriers : Use pH-sensitive liposomes or albumin-bound formulations for tumor-selective accumulation .
- Ligand conjugation : Attach tumor-specific antibodies (e.g., anti-HER2) to enhance targeting .
- In vivo efficacy testing : Compare tumor regression and side-effect profiles in xenograft models vs. free drug administration .
Q. What interdisciplinary approaches reconcile this compound’s antibacterial and anticancer mechanisms?
- Dual-pathway analysis : Combine transcriptomics (e.g., RNA-seq) to identify shared targets (e.g., DNA repair genes) in bacterial and cancer cells.
- Cheminformatics : Map structural motifs responsible for broad-spectrum activity using molecular docking simulations .
- Cross-species validation : Test efficacy in co-culture models (e.g., cancer cells + bacterial biofilms) .
Q. Methodological Guidance for Contradictory Data
- Data triangulation : Integrate cytotoxicity data with proteomic profiles (e.g., apoptosis markers) to confirm mechanistic consistency .
- Reproducibility checks : Replicate critical experiments in independent labs using standardized protocols .
Q. Key Research Gaps and Future Directions
特性
IUPAC Name |
5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O8/c1-9-14(10-6-8-13(35-2)23(36-3)20(10)30)15(26)19(29-17(9)25(33)34)12-7-5-11-18(28-12)22(32)16(27)24(37-4)21(11)31/h5-8,30H,26-27H2,1-4H3,(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYJZLYGTZKPJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C(=O)O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00960034 | |
Record name | 5-Amino-6-(7-amino-6-methoxy-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00960034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
74.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID11532976 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3930-19-6 | |
Record name | Streptonigrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3930-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Streptonigrin [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003930196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | streptonigrin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83950 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | streptonigrin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56748 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | streptonigrin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45383 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-6-(7-amino-6-methoxy-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00960034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rufocromomycin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.366 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STREPTONIGRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/261Q3JB310 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。